1,3-Diphenylquinazoline-2,4(1H,3H)-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
89267-53-8 |
|---|---|
Molecular Formula |
C20H14N2O2 |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
1,3-diphenylquinazoline-2,4-dione |
InChI |
InChI=1S/C20H14N2O2/c23-19-17-13-7-8-14-18(17)21(15-9-3-1-4-10-15)20(24)22(19)16-11-5-2-6-12-16/h1-14H |
InChI Key |
IBTSLHOKMTYSBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Synthetic Strategies for 1,3 Diphenylquinazoline 2,4 1h,3h Dione and Its Analogues
Classical and Contemporary Methodologies for Quinazoline-2,4(1H,3H)-dione Core Formation
The formation of the fundamental quinazoline-2,4(1H,3H)-dione ring system is the initial and crucial step in the synthesis of 1,3-diphenylquinazoline-2,4(1H,3H)-dione. Several methodologies have been established for this purpose, each with its own advantages and substrate scope.
Cyclization Reactions Involving Anthranilic Acid Derivatives and Related Precursors
A cornerstone in the synthesis of quinazoline-2,4(1H,3H)-diones is the use of anthranilic acid and its derivatives. ijarsct.co.innih.gov These precursors provide a readily available benzene (B151609) ring with ortho-amino and carboxyl functionalities, which are primed for cyclization.
One of the most common methods involves the reaction of anthranilic acid with urea or its derivatives. For instance, heating a mixture of anthranilic acid with urea is a known method to produce quinazoline-2,4-dione. generis-publishing.com Similarly, N-substituted anthranilic acids can be used to introduce a substituent at the N1 position. For example, the cyclization of N-methylanthranilic acid with sodium cyanate under alkaline conditions yields 1-methylquinazoline-2,4-dione. generis-publishing.com
Another approach involves the acylation of anthranilic acid with chloroacyl chlorides, followed by dehydration to form a benzoxazinone intermediate. This intermediate can then react with an amine to furnish the quinazolinone derivative. nih.gov The reaction of anthranilic acid derivatives with isocyanates is also a versatile route. For example, methyl anthraniliate reacts with aryl or alkyl isocyanates in a two-stage process to yield 3-aryl(alkyl)quinazoline-2,4(1H,3H)-diones. researchgate.net
The versatility of anthranilic acid derivatives is further demonstrated in domino reactions. For instance, quinazolinedione derivatives can be obtained from 2-aminobenzoic acids and α-chloroaldoxime O-methanesulfonates through a DMAP-catalyzed domino reaction. organic-chemistry.org
| Precursor | Reagent | Product | Reference |
| Anthranilic acid | Urea | Quinazoline-2,4-dione | generis-publishing.com |
| N-Methylanthranilic acid | Sodium cyanate | 1-Methylquinazoline-2,4-dione | generis-publishing.com |
| Anthranilic acid | Chloroacyl chloride, then amine | Fused quinazolinones | nih.gov |
| Methyl anthraniliate | Aryl/alkyl isocyanates | 3-Aryl(alkyl)quinazoline-2,4(1H,3H)-diones | researchgate.net |
| 2-Aminobenzoic acids | α-Chloroaldoxime O-methanesulfonates | Quinazolinedione derivatives | organic-chemistry.org |
Carbonylation and Cyclocondensation Approaches
Carbonylation reactions provide an efficient way to introduce the C2 and C4 carbonyl groups of the quinazolinedione ring. Palladium-catalyzed reactions are particularly prominent in this area. A Pd(II)-catalyzed [4 + 1 + 1] cycloaddition of o-aminobenzoic acids, carbon monoxide (CO), and amines offers a direct and versatile synthesis of diverse N-substituted quinazoline-2,4(1H,3H)-diones. rsc.org This method allows for the formation of both N3-substituted and N1,N3-disubstituted products. rsc.org
Another palladium-catalyzed approach involves the insertion and cycloaddition of carbon dioxide (CO2) and isocyanide to 2-iodoanilines, which yields quinazoline-2,4(1H,3H)-diones under mild conditions. organic-chemistry.org Metal-free carbonylation processes have also been developed. For example, using phenyl isocyanate as a carbonyl source allows for the synthesis of a range of quinazoline-2,4(1H,3H)-diones under mild conditions. organic-chemistry.org
Cyclocondensation reactions are also a key strategy. The reaction of 2-aminobenzamides with phosgene or its surrogates is a common method for preparing 3-substituted quinazoline-2,4-diones. researchgate.net Furthermore, isatoic anhydride (B1165640) can react with amines or isocyanates to form the quinazolinedione ring. researchgate.net A nickel(0)-catalyzed synthesis of quinazolinediones from isatoic anhydrides and isocyanates has been reported, with XANTPHOS being the optimal ligand. organic-chemistry.org
| Starting Material | Reagents | Catalyst | Product | Reference |
| o-Aminobenzoic acids | CO, Amines | Pd(II) | N-substituted quinazoline-2,4(1H,3H)-diones | rsc.org |
| 2-Iodoanilines | CO2, Isocyanide | Pd | Quinazoline-2,4(1H,3H)-diones | organic-chemistry.org |
| 2-Haloanilines | Phenyl isocyanate | Metal-free | Quinazoline-2,4(1H,3H)-diones | organic-chemistry.org |
| Isatoic anhydrides | Isocyanates | Ni(0)/XANTPHOS | Quinazolinediones | organic-chemistry.org |
Ring Transformation and Annulation Reactions
Ring transformation and annulation reactions offer alternative pathways to the quinazolinedione core. These methods often involve the rearrangement or expansion of existing heterocyclic rings. For instance, the thermolysis of 1,2,3-benzotriazin-4(3H)-one derivatives can lead to the formation of quinazoline (B50416) structures. nih.gov
Ruthenium(II)-catalyzed tunable [5+1]/[5+2] annulation of N-benzo[d]imidazole indolines with propargyl carbonates has been developed for the synthesis of ring-fused quinazolines. rsc.org This method provides an efficient route to complex heterocyclic systems. Additionally, acid-mediated cycloisomerization of 1,3-dimethyl-5-aryl-6-[2-(aryl)ethynyl]uracils can be employed to synthesize benzo[f]quinazoline-1,3(2H,4H)-diones. beilstein-journals.org
Introduction and Functionalization of Phenyl Substituents at N1 and N3
Once the quinazoline-2,4(1H,3H)-dione core is established, the next critical step for the synthesis of this compound is the introduction of phenyl groups at the N1 and N3 positions.
N-Alkylation and N-Arylation Strategies at Positions 1 and 3
N-alkylation and N-arylation are fundamental reactions for substituting the nitrogen atoms of the quinazolinedione ring. The reaction of quinazoline-2,4-dione with alkyl halides under alkaline conditions is a common method for producing 1,3-dialkylquinazoline-2,4-diones. generis-publishing.com Microwave irradiation has been shown to enhance the rate of N-alkylation reactions with dialkyl carbonates. mdpi.com For instance, methylation of 3-phenylethyl-1H-quinazoline-2,4-dione with dimethyl carbonate can be achieved in 15 minutes at 130°C under microwave irradiation. mdpi.com
The regioselectivity of alkylation can be a challenge. However, studies have shown that in many cases, N-alkylation is favored over O-alkylation. juniperpublishers.com For example, the alkylation of quinazolin-4(3H)-one with benzyl chloride in the presence of potassium carbonate in DMF leads to the N-alkylation product. juniperpublishers.com
A tandem palladium-catalyzed arylation-ester amidation sequence allows for the synthesis of various quinazolinedione products by reacting o-halo benzoates with monoalkyl ureas, which is regioselective for the formation of 3-N-alkyl isomers. organic-chemistry.org
| Substrate | Reagent | Conditions | Product | Reference |
| Quinazoline-2,4-dione | Alkyl halides | Alkaline | 1,3-Dialkylquinazoline-2,4-diones | generis-publishing.com |
| 3-Phenylethyl-1H-quinazoline-2,4-dione | Dimethyl carbonate | Microwave, K2CO3 | 1-Methyl-3-phenylethyl-quinazoline-2,4-dione | mdpi.com |
| o-Halo benzoates | Monoalkyl ureas | Pd catalyst | 3-N-Alkyl quinazolinediones | organic-chemistry.org |
Reactivity with Organometallic Reagents for Structural Elaboration
While direct N-arylation with organometallic reagents on the quinazolinedione core is less commonly detailed in the provided context, the functionalization of related heterocyclic scaffolds using organometallic reagents is a well-established strategy in organic synthesis. researchgate.net Organolithium, Grignard, and organozinc reagents are powerful tools for creating carbon-carbon and carbon-heteroatom bonds. nih.gov The application of such reagents could potentially be extended to the N-arylation of quinazolinediones, likely through mechanisms involving metal-halogen exchange or directed ortho-metalation followed by coupling with a phenylating agent. The functionalization of the quinazoline ring system can be achieved through transition metal-catalyzed C-H bond functionalization, including arylation. researchgate.net
Green Chemistry Principles in Quinazoline Dione (B5365651) Synthesis
The application of green chemistry principles to the synthesis of quinazoline diones has become a significant focus of research, aiming to reduce the environmental impact of chemical processes. These principles are manifested through the development of methodologies that minimize waste, avoid hazardous substances, improve energy efficiency, and utilize renewable resources. Key strategies in this area include the adoption of solvent-free reaction conditions, the use of microwave irradiation to accelerate reactions, and the employment of recyclable catalysts and environmentally benign reagents. These approaches not only offer ecological benefits but also frequently lead to improved reaction efficiency, higher yields, and simplified purification processes.
Solvent-Free and Microwave-Assisted Syntheses
Solvent-free and microwave-assisted techniques represent significant advancements in the green synthesis of quinazoline diones. By eliminating volatile organic solvents, these methods reduce pollution, safety hazards, and the costs associated with solvent purchase and disposal. Microwave irradiation, as an alternative energy source, often leads to a dramatic reduction in reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods.
Solvent-free synthesis, often conducted by grinding reactants together or heating a mixture of solids, minimizes waste and simplifies product work-up. For instance, the synthesis of quinazolinone derivatives has been effectively achieved under solvent-free conditions using mechanochemical grinding, which provides the necessary energy for the reaction to proceed.
Microwave-assisted organic synthesis has emerged as a powerful tool for constructing heterocyclic compounds like quinazolines. The rapid heating provided by microwaves can overcome activation energy barriers more efficiently than conventional heating, leading to accelerated reaction rates. This technique is particularly advantageous for multi-component reactions, where several reactants are combined in a single step to form complex products, thereby improving atom economy and reducing the number of synthetic steps. The combination of solvent-free conditions with microwave irradiation often results in a highly efficient and environmentally friendly synthetic protocol.
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Quinoxaline (B1680401) Derivatives
| Reactants | Method | Reaction Time | Yield (%) |
|---|---|---|---|
| o-phenylenediamine, benzil, ethanol | Microwave Irradiation | 55 seconds | 60% |
| o-phenylenediamine, benzil | Conventional (Reflux) | 1-1.5 hours | 75% |
| Isatoic Anhydride, Amines, Ortho-esters | Microwave Irradiation (Solvent-Free) | Minutes | High |
Utilization of Catalytic Systems and Environmentally Benign Reagents
The use of advanced catalytic systems and green reagents is fundamental to the development of sustainable synthetic routes for quinazoline diones. Catalysts are preferred over stoichiometric reagents as they are used in smaller quantities and can often be recycled and reused, minimizing waste. Environmentally benign reagents are non-toxic, renewable, and contribute to safer chemical processes.
A wide array of catalytic systems have been explored for quinazoline synthesis. Heterogeneous catalysts, such as clays and nanoparticles, are particularly attractive due to their ease of separation from the reaction mixture and potential for recyclability. jnanoworld.comnih.gov Montmorillonite K-10, a type of clay, has been successfully employed as an efficient and reusable catalyst for the synthesis of quinazolin-2,4-diones under solvent-free conditions. mdpi.com Its acidic sites facilitate the cyclization reactions required to form the quinazoline core. mdpi.com Similarly, various nano-catalysts, including those based on indium oxide, magnetic hydroxyapatite, and copper-supported magnetic graphene oxide, have been developed for the efficient, one-pot synthesis of quinazoline derivatives. jnanoworld.comnih.gov These catalysts often enable reactions to proceed under mild conditions and in green solvents like water. jnanoworld.comfrontiersin.org
Transition-metal catalysts based on manganese, iron, and cobalt have also been utilized in dehydrogenative coupling reactions to form quinazolines, with some protocols using molecular oxygen or air as the ultimate oxidant, producing water as the only byproduct. nih.gov Organocatalysts, such as p-toluenesulfonic acid (p-TsA) and 4-dimethylaminopyridine (DMAP), offer a metal-free alternative for promoting the synthesis of quinazoline-2,4-diones. frontiersin.orgorganic-chemistry.orgacs.org
The choice of reagents also plays a crucial role in the greenness of a synthetic pathway. A notable example is the use of carbon dioxide (CO₂) as a C1 source for constructing the carbonyl group at the 2-position of the quinazoline-2,4-dione ring. rsc.orgacs.org This approach utilizes a greenhouse gas as a renewable and non-toxic reagent. The reaction between CO₂ and 2-aminobenzonitriles can proceed efficiently in water without any catalyst, or be promoted by ionic liquids under mild conditions, offering a green and simple route to these important heterocyclic compounds. rsc.orgacs.org
Table 2: Overview of Green Catalytic Systems for Quinazoline Dione Synthesis
| Catalyst Type | Specific Example | Key Advantages | Reaction Conditions |
|---|---|---|---|
| Heterogeneous Clay | Montmorillonite K-10 | Reusable, inexpensive, effective in solvent-free conditions. mdpi.com | Solvent-free, heating. |
| Heterogeneous Nano-catalyst | Fe₃O₄@Sap/Cu(II) | Magnetically recoverable, recyclable, high efficiency. nih.govfrontiersin.org | Water, room temperature. frontiersin.org |
| Transition-Metal | Co(OAc)₂·4H₂O | Cost-effective, ligand-free, uses air as oxidant. nih.gov | tert-AmOH, 95°C, air. nih.gov |
| Organocatalyst | p-Toluenesulfonic acid (p-TsA) | Metal-free, mild conditions. frontiersin.orgorganic-chemistry.org | Solvent-free, mechanochemical grinding. frontiersin.org |
| Ionic Liquid | [P₄₄₄₂][1-MHy] | Efficiently catalyzes CO₂ conversion, metal-free. acs.org | Solvent-free, 353.15 K, 0.1 MPa CO₂. acs.org |
Structure Activity Relationship Sar and Structural Modification Studies
Positional Effects of Phenyl Substituents on the Quinazoline-2,4(1H,3H)-dione Scaffold (Specifically N1 and N3)
The substitution pattern on the quinazoline-2,4(1H,3H)-dione core, particularly at the N1 and N3 positions, is a critical determinant of the molecule's biological profile. While extensive research has explored a variety of substituents at these positions, the specific and combined influence of phenyl groups at both N1 and N3 sets a foundational context for understanding the broader SAR of this chemical class.
Further research into 2-phenyl-quinazolin-4-ones, a structurally related class, has indicated that substitutions at the third position are crucial for enhancing antitumor activity. researchgate.net This suggests that the N3-phenyl group in 1,3-diphenylquinazoline-2,4(1H,3H)-dione is a key site for modification to modulate biological effects. The introduction of various functionalities onto this phenyl ring can lead to significant changes in activity, a theme that is more deeply explored in the subsequent sections.
Exploration of Diverse Substituent Effects on Biological Profiles
The core structure of this compound serves as a versatile template for the introduction of a wide array of substituents, leading to a diverse range of biological activities. The following subsections highlight key findings in this area.
Anticancer Activity
A significant body of research has focused on modifying the 3-phenylquinazoline-2,4(1H,3H)-dione scaffold to develop potent anticancer agents. One notable approach has been the design of dual inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2) and c-Met tyrosine kinases (TKs), both of which are implicated in cancer progression. nih.govnih.gov By introducing a thiourea (B124793) moiety to the 3-phenyl group, researchers have developed compounds with significant inhibitory activity against both VEGFR-2 and c-Met. nih.gov
Docking studies have revealed that the α-oxo group of the quinazoline (B50416) ring forms a crucial hydrogen bond with the Met1160 residue in the adenine (B156593) region of c-Met TK. nih.gov Further modifications, such as the introduction of N-acylhydrazone moieties, have also yielded potent dual inhibitors. nih.gov The following table summarizes the activity of selected derivatives.
| Compound | Modification | Target | IC₅₀ (µM) |
| 3c | 3-(4-(4-oxo-6-thioxo-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)phenyl) | HCT-116 | 1.184 |
| 3e | Not specified | HCT-116 | 3.403 |
| 4b | N-acylhydrazone derivative | c-Met/VEGFR-2 | 0.052-0.084 |
| 4e | N-acylhydrazone derivative | c-Met/VEGFR-2 | 0.052-0.084 |
Data sourced from multiple studies. nih.govnih.gov
Another avenue of anticancer research has been the development of poly (ADP-ribose) polymerase (PARP) inhibitors. By incorporating a 3-amino pyrrolidine (B122466) moiety onto the quinazoline-2,4(1H,3H)-dione scaffold, novel and potent PARP-1/2 inhibitors have been identified. rsc.org
Antibacterial Activity
The quinazoline-2,4(1H,3H)-dione scaffold has been investigated for its potential as an antibacterial agent, acting as a fluoroquinolone-like inhibitor of bacterial gyrase and DNA topoisomerase IV. nih.gov A study focused on synthesizing a novel series of these derivatives and evaluating their antimicrobial activities against both Gram-positive and Gram-negative bacterial strains. nih.gov The results indicated that while most compounds displayed moderate activity, specific derivatives showed a broad spectrum of bioactivity. nih.gov
Other Biological Activities
Beyond cancer and bacterial infections, derivatives of quinazoline-2,4(1H,3H)-dione have shown promise in other therapeutic areas. N1, N3-bis-substituted derivatives bearing two guanidine (B92328) moieties have been synthesized and identified as potent inhibitors of the Na+/H+ exchanger isoform 1 (NHE-1), which also exhibit anti-inflammatory and antiplatelet activity. nih.gov The introduction of a 5-amino-1,2,4-triazole side chain was found to be particularly effective for NHE-1 inhibition. nih.gov
Conformational Analysis and Its Implications for Biological Activity
The three-dimensional conformation of a molecule is intrinsically linked to its biological activity, as it dictates how the molecule interacts with its biological target. For derivatives of this compound, conformational analysis provides crucial insights into the spatial arrangement of key functional groups and their availability for binding.
In the context of quinoxaline (B1680401) derivatives, a related class of compounds, the stereochemistry of certain bonds, such as the oxime bond in 11H-indeno[1,2-b]quinoxalin-11-one oxime, has been investigated through experimental and computational methods to understand its influence on inhibitory activity against targets like c-Jun N-terminal kinase 3. mdpi.com These studies underscore the principle that subtle changes in molecular geometry can lead to significant differences in biological function. The relative orientation of the N1 and N3 phenyl rings in this compound, and how this is influenced by substituents, would be a critical factor in determining its interaction with various biological targets.
Scaffold Hopping and Fragment Linking Methodologies Utilizing the Quinazoline-2,4(1H,3H)-dione Core
Scaffold hopping and fragment linking are powerful strategies in drug discovery that allow for the exploration of new chemical space and the development of novel therapeutic agents with improved properties. The quinazoline-2,4(1H,3H)-dione core has proven to be a valuable scaffold in such endeavors.
A notable example of scaffold hopping involves the transition from a thienopyrimidinone scaffold to a quinazolinone core in the development of allosteric inhibitors of HIV-1 reverse transcriptase-associated ribonuclease H. researchgate.net This strategic shift was prompted by the desire to replace the potentially toxic thiophene (B33073) ring of the initial lead compound. The resulting quinazolinone derivatives not only retained but in some cases improved upon the inhibitory activity of the original scaffold.
The quinazoline-2,4(1H,3H)-dione scaffold has also been utilized in the development of novel probes for tumor imaging. nih.gov By conjugating a pyridine-containing quinazoline-2,4(1H,3H)-dione, which acts as a PARP-targeting group, with a chelator, a novel PET probe was developed. This demonstrates the utility of the quinazoline-2,4(1H,3H)-dione core as a foundational element that can be linked to other molecular fragments to create sophisticated diagnostic tools.
Mechanistic Insights into Biological Activities of Quinazoline 2,4 1h,3h Dione Derivatives
Modulation of Specific Molecular Targets
Research into the enzyme inhibitory profile of 1,3-Diphenylquinazoline-2,4(1H,3H)-dione is limited. While the quinazoline (B50416) scaffold is a known pharmacophore for inhibiting various enzymes, specific inhibitory concentration values (IC50) or inhibition constants (Ki) for the 1,3-diphenyl derivative against targets such as PARP-1/2, c-Met/VEGFR-2 TK, COX-2, TNF-α, HIV RNase H, integrase, HCV NS5B polymerase, bacterial gyrase, or DNA topoisomerase IV are not extensively documented in publicly available literature. Studies tend to focus on other substitution patterns on the quinazoline-2,4(1H,3H)-dione core to achieve potent and selective enzyme inhibition. For instance, derivatives with different substitutions at the N-1 and N-3 positions, as well as on the fused benzene (B151609) ring, have been optimized to target enzymes like VEGFR-2 and c-Met tyrosine kinases. Similarly, the core structure is explored for its potential to inhibit bacterial enzymes like DNA gyrase and topoisomerase IV, but specific data for the 1,3-diphenyl variant is not specified.
Cellular Pathway Interventions
The intervention of quinazoline derivatives in cellular pathways, particularly those related to cancer, is an active area of research. These compounds are known to affect cancer cell proliferation and induce apoptosis. The parent compound, Quinazoline-2,4(1H,3H)-dione, has been shown to exert cytotoxic effects on hepatocellular carcinoma cells (HepG2) with an IC50 value of 26.07 µM, inducing apoptosis and ROS-mediated mitochondrial damage. It modulates signaling pathways involving STAT3 and FOXO3a. While this provides insight into the potential of the core structure, specific studies detailing the precise mechanisms and potency of this compound in modulating cancer cell proliferation and apoptosis pathways are not prominently featured in the reviewed literature. Research on analogous structures, such as 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives, has shown that they can induce cancer cell apoptosis by elevating reactive oxygen species (ROS) production.
Elucidation of Binding Modes through Co-crystallography and Mutagenesis Studies
Detailed structural biology studies, such as co-crystallography and site-directed mutagenesis, are crucial for understanding the precise binding mode of a compound to its molecular target. These studies provide atomic-level insights into the key interactions that govern affinity and selectivity. For the broader class of quinazoline-based inhibitors, docking studies have been employed to predict binding modes. For example, docking of 3-phenylquinazoline-2,4(1H,3H)-dione derivatives into the ATP-binding site of c-Met TK suggested that the α-oxo moiety of the quinazoline ring forms a key hydrogen bond. However, specific co-crystallography or mutagenesis study results for this compound bound to a specific enzyme or receptor target are not described in the available search results.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For quinazoline (B50416) derivatives, DFT is employed to optimize molecular geometries, determine electronic properties, and predict reactivity.
Calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6–311 G(d,p) or cc-pVDZ, to achieve a balance between accuracy and computational cost. nih.govd-nb.info Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and kinetic stability. nih.govespublisher.com A smaller energy gap suggests higher reactivity.
For instance, in studies of related quinoxaline (B1680401) structures, the HOMO and LUMO levels are often delocalized over the molecular backbone, which is indicative of good conductive properties. d-nb.info The molecular electrostatic potential (MEP) surface is another valuable output from DFT calculations. It maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for understanding intermolecular interactions and predicting how the molecule will interact with biological receptors. In quinoxaline-2,3-dione derivatives, oxygen atoms typically create electrophilic regions, while aromatic carbons contribute to nucleophilic reactivity. researchgate.net
Table 1: Representative DFT-Calculated Electronic Properties of Heterocyclic Compounds
| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| 2,3-Diphenylquinoxaline Derivative 1 d-nb.info | -5.60 | -3.04 | 2.56 |
| 2,3-Diphenylquinoxaline Derivative 2 d-nb.info | -5.83 | -3.16 | 2.67 |
| 1-Nonyl-3-phenylquinoxalin-2-one nih.gov | -5.8208 | -1.9304 | 3.8904 |
| 1,5-Benzodiazepin-2-thione Derivatives espublisher.com | N/A | N/A | 3.38 - 4.01 |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in structure-based drug design to understand and predict ligand-target interactions at the molecular level. For compounds based on the quinazoline-2,4(1H,3H)-dione scaffold, docking studies have been extensively used to explore their binding modes within the active sites of various enzymes, such as protein kinases and proteases. nih.govekb.egnih.gov
These simulations can reveal key intermolecular interactions, including:
Hydrogen Bonds: Crucial for affinity and specificity, often formed between the quinazoline core's carbonyl groups or other functional groups and amino acid residues in the protein's active site. nih.govnih.gov
Pi-Alkyl and Pi-Pi Interactions: These involve the aromatic rings of the quinazoline scaffold and phenyl substituents interacting with hydrophobic and aromatic residues of the target protein. nih.gov
For example, docking studies of novel 3-phenylquinazolin-2,4(1H,3H)-diones against the c-Met tyrosine kinase showed that the α-oxo moiety in the quinazoline ring formed a key hydrogen bond with the Met1160 residue. nih.gov Similarly, derivatives of amino quinazolin-4(3H)-one were shown to form multiple pi-alkyl interactions within the active site of PARP10. nih.gov
Following docking, Molecular Dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-protein complex over time. mdpi.com MD simulations provide insights into the conformational changes and dynamic behavior of the complex, helping to validate the docking poses and refine the understanding of the binding interactions. researchgate.netnih.gov The stability of the complex is often evaluated by calculating the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation period. nih.gov
Table 2: Examples of Molecular Docking Interactions for Quinazolinone Derivatives
| Derivative Class | Protein Target | Key Interacting Residues | Types of Interactions |
| 3-Phenylquinazolin-2,4(1H,3H)-diones nih.gov | c-Met Tyrosine Kinase | Met1160 | Hydrogen Bond |
| Quinazolin-2,4-dione Analogues ekb.eg | SARS-CoV-2 Main Protease | N/A | Hydrogen Bonds |
| Amino Quinazolin-4(3H)-one Derivatives nih.gov | PARP10 | Ala911, Val913, Tyr919, Ile987 | Hydrogen Bond, Pi-Sigma, Pi-Alkyl, Pi-Pi T-shaped |
| 1-Benzylquinazoline-2,4(1H,3H)-dione Derivatives nih.gov | VEGFR-2 | N/A | Assessed binding pattern and affinity |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. orientjchem.org By developing a robust QSAR model, the activity of novel, yet-to-be-synthesized compounds can be predicted, thereby prioritizing synthetic efforts and optimizing lead compounds. researchgate.net
For quinazoline and quinazolinone derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.gov These methods generate 3D contour maps that visualize the regions where modifications to the molecular structure are likely to enhance or diminish biological activity. The models are built using a "training set" of molecules with known activities and validated using a "test set" to ensure their predictive power. nih.gov
Statistical parameters used to validate QSAR models include:
R² (Coefficient of Determination): Indicates the goodness of fit for the training set.
Q² or R²cv (Cross-validated R²): Measures the internal predictive ability of the model.
R²pred (Predictive R²): Assesses the model's ability to predict the activity of an external test set of compounds. nih.gov
A robust QSAR model for quinazoline-4(3H)-one analogs acting as EGFR inhibitors, for example, yielded high R² and Q² values, indicating a statistically significant and predictive model. nih.gov The contour maps from such studies can guide chemists in designing new derivatives with improved potency by suggesting where to place steric bulk, electrostatic charges, or hydrophobic groups. mdpi.com
Table 3: Statistical Validation Parameters from a 3D-QSAR Study on Quinazoline-4(3H)-one Analogs as EGFR Inhibitors nih.gov
| Model | R² (Goodness of Fit) | Q² (Internal Validation) | R²pred (External Validation) |
| CoMFA | 0.855 | 0.570 | 0.657 |
| CoMSIA | 0.895 | 0.599 | 0.681 |
In Silico Prediction of Molecular Properties and Pharmacokinetic Parameters
In silico methods are crucial for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates at an early stage of development. nih.govspringernature.com Predicting these pharmacokinetic parameters helps to identify compounds with potentially poor profiles, reducing the risk of late-stage attrition in the drug discovery pipeline. nih.gov
For quinazolinone derivatives, various computational tools and web servers are used to calculate key molecular and pharmacokinetic properties. ekb.egfrontiersin.org A primary assessment is often compliance with Lipinski's "Rule of Five," which predicts the potential for oral bioavailability based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.govnih.gov
Other important predicted parameters include:
Aqueous Solubility (logS): Affects absorption and formulation.
Blood-Brain Barrier (BBB) Permeability: Important for drugs targeting the central nervous system. nih.gov
Plasma Protein Binding (PPB): Influences the distribution and availability of the free drug. nih.gov
Interaction with Cytochrome P450 (CYP) enzymes: Predicts potential for drug metabolism and drug-drug interactions.
Studies on novel quinazolin-2,4-dione hybrids have used platforms like admetSAR to predict a wide range of these properties, including carcinogenicity and toxicity, providing a comprehensive in silico profile before undertaking expensive experimental assays. frontiersin.orgnih.gov
Table 4: Predicted Pharmacokinetic (ADMET) Properties for a Set of Novel Quinazolin-2,4-dione Hybrid Molecules frontiersin.org
| Compound ID | Molecular Weight ( g/mol ) | H-Bond Acceptors | H-Bond Donors | Lipinski's Rule Violations | Predicted Toxicity | Predicted Carcinogenicity |
| 15a | 374.34 | 5 | 1 | 0 | Non-toxic | Non-carcinogenic |
| 15b | 424.40 | 6 | 1 | 0 | Non-toxic | Non-carcinogenic |
| 15c | 562.18 | 8 | 1 | 1 | Non-toxic | Non-carcinogenic |
| 16a | 390.36 | 5 | 1 | 0 | Non-toxic | Non-carcinogenic |
| 16b | 440.42 | 6 | 1 | 0 | Non-toxic | Non-carcinogenic |
| 16c | 578.20 | 8 | 1 | 1 | Non-toxic | Non-carcinogenic |
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons on the quinazoline (B50416) ring system and the two phenyl substituents. The protons on the fused benzene (B151609) ring of the quinazoline core would typically appear as a set of multiplets in the downfield region of the spectrum. The ten protons of the two phenyl groups at the N1 and N3 positions would also produce signals in the aromatic region, likely overlapping with each other and the quinazoline protons. The integration of these signals would confirm the presence of the correct number of protons in each chemical environment.
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For 1,3-Diphenylquinazoline-2,4(1H,3H)-dione, distinct signals would be expected for the two carbonyl carbons (C2 and C4) of the dione (B5365651) structure, typically in the range of 150-165 ppm. The spectrum would also display a series of signals for the aromatic carbons of the quinazoline ring and the two phenyl rings.
| Technique | Expected Chemical Shifts (δ ppm) | Structural Assignment |
|---|---|---|
| ¹H NMR | ~7.0-8.5 | Aromatic protons of the quinazoline ring and the two phenyl substituents. |
| ¹³C NMR | ~150-165 | Carbonyl carbons (C2 and C4). |
| ¹³C NMR | ~115-145 | Aromatic carbons of the quinazoline and phenyl rings. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique used to determine the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
For this compound (C₂₀H₁₄N₂O₂), the molecular weight is approximately 314.34 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 314. The fragmentation pattern would likely involve the loss of phenyl groups and cleavage of the quinazoline ring, providing further evidence for the proposed structure. For the related compound, 3-phenyl quinazolin-2,4(1H, 3H)-dione, a molecular ion peak was observed at m/z 238, consistent with its molecular formula C₁₄H₁₀N₂O₂. sapub.org
| Technique | Expected m/z Value | Assignment |
|---|---|---|
| EI-MS | 314 | Molecular Ion Peak [M]⁺ |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and conformational details.
A single-crystal X-ray diffraction analysis of this compound would reveal the planarity of the quinazolinedione core and the relative orientations of the two phenyl rings. It would provide precise measurements of the C=O, C-N, and C-C bond lengths, confirming the dione structure and the aromaticity of the ring systems. Although specific crystallographic data for the target compound were not found, analysis of other quinoxaline (B1680401) and quinazolinone derivatives shows this technique is crucial for unambiguous structural confirmation.
| Parameter | Expected Information |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |
| Space Group | e.g., P2₁/c, C2/c, etc. |
| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |
| Bond Lengths/Angles | Precise intramolecular distances and angles. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the two carbonyl (C=O) groups, typically appearing in the region of 1650-1730 cm⁻¹. The spectrum would also show characteristic absorptions for C-N stretching and aromatic C-H and C=C stretching vibrations. For the similar compound 3-phenyl quinazolin-2,4(1H, 3H)-dione, characteristic C=O stretching vibrations were observed at 1731 and 1652 cm⁻¹. sapub.org
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3050-3150 | Stretching | Aromatic C-H |
| 1650-1730 | Stretching | Carbonyl (C=O) |
| 1500-1600 | Stretching | Aromatic C=C |
| 1200-1350 | Stretching | C-N |
Chemical Reactivity and Transformations of the Quinazoline 2,4 1h,3h Dione Scaffold
Alkylation and Acylation Reactions
The nitrogen atoms of the quinazoline-2,4(1H,3H)-dione ring system are primary sites for alkylation and acylation. However, in the case of 1,3-diphenylquinazoline-2,4(1H,3H)-dione, both nitrogens are already substituted, precluding direct N-alkylation or N-acylation at these positions. Research on related 3-aryl(alkyl)quinazoline-2,4(1H,3H)-diones demonstrates that the N1-position can be readily alkylated when it is unsubstituted. researchgate.net For instance, treatment of 3-substituted quinazoline-2,4(1H,3H)-diones with alkyl halides, phenacyl bromides, or esters and amides of chloroacetic acid in the presence of a base like sodium methylate in DMF leads to the corresponding 1-alkyl derivatives. researchgate.net
While direct N-acylation on the 1,3-diphenyl scaffold is not feasible, the phenyl rings themselves could potentially undergo Friedel-Crafts acylation, although specific studies on this transformation for this particular compound are not prevalent. The reactivity of the quinazoline (B50416) core often directs reactions to other parts of the molecule.
Cyclization Reactions to Form Fused Heterocycles
The quinazoline-2,4(1H,3H)-dione framework serves as a versatile building block for the synthesis of more complex, fused heterocyclic systems. Although specific examples starting directly from this compound are not extensively documented, analogous structures undergo various cyclization reactions. For example, the synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones has been achieved through an acid-mediated cycloisomerization of 1,3-dimethyl-5-aryl-6-[2-(aryl)ethynyl]uracils. beilstein-journals.org This suggests that with appropriate functionalization, the this compound could be a precursor to novel polycyclic aromatic compounds.
Halogenation and Reduction Reactions
Halogenation: The aromatic rings of the this compound are susceptible to electrophilic halogenation. Direct halogenation of related 2,3-dihydro-4(1H)-quinazolinones using reagents like N-bromosuccinimide (NBS), bromine in the presence of triethylamine, or N-chlorosuccinimide (NCS) has been shown to yield 6,8-dihalo-substituted products in moderate to good yields. semanticscholar.org These reactions proceed via a typical electrophilic aromatic substitution mechanism on the benzo portion of the quinazoline core. It is anticipated that this compound would undergo similar halogenation on its benzene (B151609) ring.
Reduction: The carbonyl groups at the C2 and C4 positions of the quinazoline-2,4(1H,3H)-dione ring are potential sites for reduction. While specific studies on the reduction of this compound are scarce, general reducing agents are known to react with similar quinoxaline (B1680401) derivatives. For instance, catalytic reduction of 2-acetyl-3-methylquinoxaline with sodium in THF yields the corresponding 1,4-dihydroquinoxaline. sapub.org More potent reducing agents like lithium aluminum hydride (LiAlH4) can reduce the amide functionalities, potentially leading to a variety of products depending on the reaction conditions. Similarly, sodium borohydride (B1222165) in acetic acid has been used to reduce quinoxalines to their 1,2,3,4-tetrahydro derivatives. sapub.org The precise outcome of the reduction of this compound would depend on the choice of reducing agent and the reaction parameters.
Reactions with Organometallic Reagents
The electrophilic nature of the carbonyl carbons in the this compound scaffold makes them targets for nucleophilic attack by organometallic reagents. Although detailed studies on this specific compound are limited, reactions of related quinoxaline systems with organozinc reagents have been reported to proceed efficiently, particularly when DMSO is used as a solvent to enhance the nucleophilicity of the organozinc species. organic-chemistry.org It is plausible that Grignard reagents and organolithium compounds could also react with the carbonyl groups of this compound, leading to the formation of tertiary alcohols or other addition products. The steric hindrance imposed by the two phenyl groups at the nitrogen atoms might influence the accessibility of the carbonyl carbons to these bulky nucleophiles.
Future Perspectives and Research Trajectories for 1,3 Diphenylquinazoline 2,4 1h,3h Dione Research
Design of Novel 1,3-Diphenylquinazoline-2,4(1H,3H)-dione Derivatives with Enhanced Bioactivity
The future design of novel derivatives will focus on strategic modifications of the N-1 and N-3 phenyl rings to enhance biological activity and target specificity. Based on successful strategies with the broader quinazolinedione class, several avenues are promising:
Introduction of Bioactive Moieties : Incorporating moieties known to confer specific biological activities is a key strategy. For instance, adding a thiourea (B124793) group has been shown to create dual inhibitors of VEGFR-2 and c-Met tyrosine kinases in related 3-phenylquinazoline-2,4(1H,3H)-dione structures. nih.gov Similarly, attaching a 3-amino pyrrolidine (B122466) moiety could yield potent PARP-1/2 inhibitors. rsc.org
Heterocyclic Ring Incorporation : The addition of heterocyclic rings, such as triazoles, oxadiazoles, or thiadiazoles, to the core structure can modulate the compound's physicochemical properties and introduce new interaction points with biological targets. nih.gov
Systematic Substituent Modification : A systematic exploration of electron-donating and electron-withdrawing substituents on the phenyl rings can fine-tune the molecule's electronic properties, potentially improving target binding affinity and pharmacokinetic profiles.
Table 1: Potential Modifications to the Phenyl Rings of this compound
| Modification Strategy | Example Moiety/Substituent | Potential Enhancement of Bioactivity |
| Bioactive Moieties | N-acylthiourea | Dual VEGFR-2/c-Met Tyrosine Kinase Inhibition nih.gov |
| 3-Amino Pyrrolidine | PARP-1/2 Inhibition rsc.org | |
| Heterocyclic Rings | 1,3,4-Thiadiazole | Antimicrobial Activity nih.gov |
| 1,2,4-Triazole | Antihypertensive Activity nih.gov | |
| Systematic Substituents | Fluoro (-F), Chloro (-Cl) | Increased Lipophilicity, Metabolic Stability |
| Methoxy (-OCH3), Amino (-NH2) | Altered Hydrogen Bonding Capacity |
Integration of Advanced Synthetic Methodologies
To efficiently generate libraries of these novel derivatives for screening, the integration of modern synthetic techniques is essential. These methods offer improvements in yield, purity, and sustainability over classical approaches.
Multi-Component Reactions (MCRs) : Single-pot, three-component reactions have been effectively used to synthesize 3-phenylquinazoline-2,4(1H,3H)-dione derivatives. nih.gov Adopting similar MCR strategies for 1,3-diphenyl analogues would streamline the synthetic process, reduce waste, and allow for rapid diversification of the core structure.
Green Chemistry Approaches : The use of environmentally benign catalysts and solvents is a growing priority. Research into using biocompatible ionic liquids or water as a solvent for the synthesis of quinazoline-2,4(1H,3H)-diones is underway and could be adapted for diphenyl derivatives. researchgate.net
Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times and improve yields in the synthesis of related heterocyclic compounds like quinoxalin-2(1H)-one-3-hydrazone derivatives. nih.gov This technology could accelerate the synthesis of this compound analogues.
Deeper Elucidation of Mechanism of Action and Target Specificity
While the broader quinazolinedione class has been associated with multiple mechanisms of action, the specific biological targets of this compound and its derivatives remain largely unexplored. Future research must focus on pinpointing their precise molecular interactions.
Potential mechanisms to investigate, based on related structures, include:
Enzyme Inhibition : Studies have shown that different quinazolinedione derivatives can act as potent inhibitors of various enzymes. These include:
PARP-1/2 : Inhibition of these DNA repair enzymes is a validated anti-cancer strategy. rsc.org
Bacterial Gyrase and DNA Topoisomerase IV : These are established targets for antibacterial agents. nih.gov
Tyrosine Kinases (VEGFR-2/c-Met) : Dual inhibition of these kinases is a promising approach for cancer therapy. nih.gov
Tubulin Polymerization : Some quinazolinone analogues have been found to inhibit tubulin polymerization, arresting the cell cycle and inducing cytotoxicity. rsc.org
Receptor Antagonism : Certain derivatives have shown activity as 5-HT3A receptor antagonists. nih.gov
Comprehensive biological screening, including enzymatic assays, cell-based assays, and proteomics, will be crucial to identify the primary targets and understand the off-target effects of novel this compound derivatives.
Development of Robust Computational Models for Prediction and Optimization
In silico methods are indispensable tools for accelerating the drug discovery process by predicting the properties of novel compounds before their synthesis.
Molecular Docking : This technique is widely used to predict the binding orientation and affinity of a ligand to its target protein. Docking studies have been successfully employed to understand the interactions of 3-phenylquinazoline-2,4(1H,3H)-diones with c-Met tyrosine kinase and for various other quinoline derivatives. nih.govjneonatalsurg.com
Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. Developing QSAR models for this compound derivatives can guide the design of new analogues with improved potency. researchgate.net
Molecular Dynamics (MD) Simulations : MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, helping to assess the stability of the binding interaction. mdpi.com This can be used to refine the design of derivatives for optimal target engagement.
Table 2: Application of Computational Models in Future Research
| Computational Method | Application in Drug Design | Expected Outcome |
| Molecular Docking | Predict binding modes and affinities to potential targets (e.g., kinases, PARP). nih.gov | Prioritization of candidate molecules for synthesis. |
| QSAR | Correlate structural features with biological activity (e.g., cytotoxicity, enzyme inhibition). researchgate.net | Design guidelines for optimizing potency and reducing toxicity. |
| ADMET Prediction | In silico evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity. | Early identification of compounds with poor pharmacokinetic profiles. |
| MD Simulations | Assess the stability of ligand-protein complexes. mdpi.com | Validation of docking results and refinement of lead compounds. |
By systematically pursuing these research trajectories, the scientific community can fully explore the therapeutic potential of this compound, paving the way for the development of novel and effective therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
